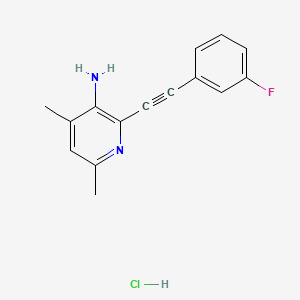

Raseglurant hydrochloride

説明

特性

IUPAC Name |

2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2.ClH/c1-10-8-11(2)18-14(15(10)17)7-6-12-4-3-5-13(16)9-12;/h3-5,8-9H,17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXXMGYKLQZXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)C#CC2=CC(=CC=C2)F)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Raseglurant Hydrochloride: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raseglurant hydrochloride (formerly known as ADX10059) is a small molecule that acts as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] Developed by Addex Therapeutics, it was investigated for several therapeutic indications, including migraine, gastroesophageal reflux disease (GERD), and anxiety, reaching Phase II clinical trials.[2] Ultimately, its development for long-term use was discontinued (B1498344) due to observations of potential hepatotoxicity.[2] This guide provides a detailed overview of the core mechanism of action of Raseglurant, focusing on its molecular target, signaling pathways, and the experimental methodologies used to characterize such compounds.

Core Mechanism of Action: Negative Allosteric Modulation of mGluR5

Raseglurant functions as a negative allosteric modulator of the mGluR5 receptor.[1][2] Unlike orthosteric antagonists that directly compete with the endogenous ligand (glutamate) for the binding site, allosteric modulators bind to a distinct, topographically separate site on the receptor. This binding induces a conformational change in the receptor that, in the case of a NAM, reduces the affinity and/or efficacy of the orthosteric agonist. This modulatory action allows for a fine-tuning of receptor activity rather than a simple on/off blockade. Raseglurant is a derivative of MPEP (2-Methyl-6-(phenylethynyl)pyridine), a well-known mGluR5 NAM.[2]

The mGluR5 Signaling Cascade

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. The binding of glutamate to mGluR5 initiates a cascade of intracellular events. Raseglurant, by binding to its allosteric site, attenuates this signaling cascade.

The canonical signaling pathway is as follows:

-

Receptor Activation: Glutamate binds to the orthosteric site of the mGluR5 receptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

-

PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytosol.

-

PKC Activation: DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).

-

Downstream Effects: Activated PKC and Ca2+/calmodulin-dependent protein kinases (CaMK) can then phosphorylate a variety of downstream targets, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This can ultimately lead to changes in gene expression and cellular function.

References

Raseglurant Hydrochloride: A Technical Overview of its Synthesis and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

Raseglurant hydrochloride is the hydrochloride salt of 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine. Its chemical structure and key identifying information are presented below.

| Property | Value | Source |

| IUPAC Name | 2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-amine hydrochloride | PubChem |

| Development Code | ADX-10059 | [1][2] |

| CAS Number | 757950-09-7 (free base) | [4] |

| Molecular Formula | C₁₅H₁₃FN₂ · HCl | Inferred |

| Molecular Weight | 276.74 g/mol | Inferred |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| pKa | Not specified in available literature |

Synthesis of this compound

While a specific, detailed, and validated experimental protocol for the synthesis of this compound is not publicly available, the chemical structure suggests a synthetic route involving a Sonogashira coupling reaction. This is a common and effective method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.

The proposed synthesis would likely involve the coupling of a 3-amino-2-halo-4,6-dimethylpyridine intermediate with (3-fluorophenyl)acetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting free base would then be treated with hydrochloric acid to form the hydrochloride salt.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol (General)

The following is a representative, general protocol for a Sonogashira coupling reaction that could be adapted for the synthesis of Raseglurant. This is not a validated protocol for the synthesis of Raseglurant.

Materials:

-

3-Amino-2-bromo-4,6-dimethylpyridine (or the chloro-analogue)

-

(3-Fluorophenyl)acetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Hydrochloric acid (solution in a suitable organic solvent, e.g., diethyl ether or isopropanol)

Procedure:

-

Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-amino-2-bromo-4,6-dimethylpyridine, (3-fluorophenyl)acetylene, and the anhydrous solvent.

-

Catalyst Addition: Add the palladium catalyst and copper(I) iodide to the reaction mixture.

-

Base Addition: Add triethylamine to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash with water and brine. Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude Raseglurant free base by column chromatography on silica (B1680970) gel.

-

Salt Formation: Dissolve the purified free base in a suitable organic solvent and add a solution of hydrochloric acid in an organic solvent dropwise with stirring.

-

Isolation: Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.

Mechanism of Action and Signaling Pathway

Raseglurant acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor that is different from the glutamate (B1630785) binding site and, in doing so, reduces the receptor's response to glutamate. The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a downstream signaling cascade.

Activation of mGluR5 typically leads to the activation of phospholipase C (PLC) via Gq/G11 proteins. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum and binds to IP₃ receptors, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events can lead to the modulation of various downstream effectors, including other kinases such as ERK1/2 and CaMK, ultimately influencing neuronal excitability and synaptic plasticity. By inhibiting mGluR5, Raseglurant dampens this signaling cascade.

Caption: mGluR5 signaling pathway and the inhibitory action of Raseglurant.

Conclusion

This compound is a significant molecule in the study of mGluR5 modulation and its potential therapeutic applications. While its clinical development was halted, the understanding of its synthesis and chemical properties remains valuable for researchers in medicinal chemistry and pharmacology. The likely synthetic route via a Sonogashira coupling highlights a versatile method for the creation of similar molecular scaffolds. Further investigation into the precise chemical and physical properties of this compound would require access to non-publicly available data. The information provided in this guide serves as a comprehensive summary of the currently accessible knowledge.

References

In Vitro Characterization of Raseglurant Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raseglurant hydrochloride (also known as ADX-10059) is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] Developed by Addex Therapeutics, it was investigated for therapeutic applications in migraine, gastroesophageal reflux disease (GERD), and anxiety.[1] Raseglurant's clinical development was ultimately discontinued (B1498344) due to observations of potential hepatotoxicity with long-term use.[1][2] This technical guide provides a comprehensive overview of the in vitro methodologies employed to characterize this compound and similar mGluR5 NAMs. While specific quantitative data for Raseglurant is not widely available in peer-reviewed literature, this document outlines the experimental protocols and data presentation formats crucial for its preclinical assessment.

Mechanism of Action

Raseglurant functions as a non-competitive antagonist of the mGluR5 receptor.[3] Unlike orthosteric antagonists that directly block the glutamate binding site, Raseglurant binds to a distinct allosteric site on the receptor. This binding event modulates the receptor's conformation, thereby reducing its response to the endogenous agonist, glutamate. The mGluR5 receptor is a Gq-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium. By negatively modulating this pathway, Raseglurant effectively dampens the downstream signaling cascade initiated by glutamate.

Below is a diagram illustrating the signaling pathway of mGluR5 and the inhibitory action of Raseglurant.

Data Presentation

Comprehensive in vitro characterization of an mGluR5 NAM like Raseglurant involves quantifying its binding affinity and functional potency. The following tables illustrate the typical format for presenting such data, populated with example values for representative mGluR5 NAMs as specific data for Raseglurant is not publicly available.

Table 1: Radioligand Binding Affinity of Representative mGluR5 NAMs

| Compound | Radioligand | Cell Line | Kᵢ (nM) | Reference |

| MPEP | [³H]MPEP | HEK293 | 13 | Fendt & Schmid (2001) |

| Fenobam | [³H]MPEP | HEK293 | 30 | Porter et al. (2005) |

| Mavoglurant | [³H]MPEP | CHO | 2.5 | Vranesic et al. (2014) |

Table 2: Functional Potency of Representative mGluR5 NAMs

| Compound | Functional Assay | Cell Line | IC₅₀ (nM) | Reference |

| MPEP | Calcium Mobilization | HEK293 | 34 | Gasparini et al. (1999) |

| Fenobam | IP₁ Accumulation | HEK293 | 110 | Porter et al. (2005) |

| Mavoglurant | Calcium Mobilization | CHO | 12 | Vranesic et al. (2014) |

Experimental Protocols

Detailed below are the standard experimental protocols for the in vitro characterization of mGluR5 NAMs.

Radioligand Binding Assay

This assay quantifies the affinity of the test compound for the mGluR5 receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound.

Materials:

-

HEK293 or CHO cells stably expressing human or rat mGluR5.

-

Cell membrane preparations from the aforementioned cells.

-

Radioligand, typically [³H]MPEP or a similar high-affinity mGluR5 NAM radiotracer.

-

Non-labeled ("cold") MPEP for determining non-specific binding.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Culture mGluR5-expressing cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add a fixed concentration of radioligand, cell membranes, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of cold MPEP.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Raseglurant concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assays

This assay measures the ability of a NAM to inhibit the glutamate-induced increase in intracellular calcium.

Objective: To determine the IC₅₀ of Raseglurant in inhibiting glutamate-stimulated calcium release.

Materials:

-

HEK293 or CHO cells stably expressing mGluR5.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Glutamate.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed mGluR5-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for approximately 1 hour at 37°C.

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a predetermined time.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add a submaximal concentration (EC₈₀) of glutamate to all wells and immediately measure the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the glutamate response against the logarithm of the Raseglurant concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

This assay provides a more endpoint-based measure of Gq-pathway activation by quantifying the accumulation of a downstream metabolite, IP₁.

Objective: To determine the IC₅₀ of Raseglurant in inhibiting glutamate-stimulated IP₁ accumulation.

Materials:

-

HEK293 or CHO cells stably expressing mGluR5.

-

Glutamate.

-

Stimulation buffer containing LiCl (to inhibit IP₁ degradation).

-

Commercially available IP₁ detection kit (e.g., HTRF-based).

Procedure:

-

Cell Plating and Starvation: Seed cells in a suitable multi-well plate and grow to confluence. Prior to the assay, starve the cells in a serum-free medium.

-

Compound Incubation: Add varying concentrations of this compound to the cells.

-

Stimulation: Add a submaximal concentration (EC₈₀) of glutamate in stimulation buffer containing LiCl. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and perform the IP₁ detection assay according to the manufacturer's instructions. This typically involves a competitive immunoassay format.

-

Data Analysis: Measure the signal (e.g., HTRF ratio). The signal is inversely proportional to the amount of IP₁ produced. Plot the percentage of inhibition of the glutamate-induced IP₁ accumulation against the logarithm of the Raseglurant concentration and fit the curve to determine the IC₅₀.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro characterization of an mGluR5 NAM like Raseglurant.

Conclusion

The in vitro characterization of this compound, and other mGluR5 NAMs, relies on a suite of well-established pharmacological assays. Radioligand binding studies are essential for determining the compound's affinity for the receptor, while functional assays such as calcium mobilization and IP₁ accumulation are critical for quantifying its potency as an inhibitor of mGluR5 signaling. Although specific quantitative data for Raseglurant remains elusive in the public domain, the methodologies described in this guide provide a robust framework for the preclinical evaluation of this and other novel allosteric modulators. The successful application of these techniques is fundamental to understanding the pharmacological profile of a compound and informing its potential for further drug development.

References

Raseglurant hydrochloride for migraine research

An In-depth Technical Guide to Raseglurant (B1678816) Hydrochloride for Migraine Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raseglurant (ADX-10059) is a selective, negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1] Developed initially by Addex Therapeutics, it represented a novel, non-triptan approach to migraine therapy by targeting the glutamatergic system, which is heavily implicated in the pathophysiology of migraine.[2][3] Preclinical studies demonstrated that raseglurant could attenuate neuronal activity in key pain-processing centers of the brainstem.[4] This promising mechanism translated to a successful Phase IIa clinical trial for the acute treatment of migraine, where it met its primary endpoint for pain freedom at two hours.[3] However, subsequent development for chronic indications, including migraine prevention, was halted due to observations of elevated liver enzymes, indicating potential hepatotoxicity with long-term use.[5] This guide provides a comprehensive technical overview of raseglurant, detailing its mechanism of action, preclinical data, clinical trial protocols, and results to serve as a valuable resource for researchers in the field of headache and pain.

Chemical and Physical Properties

Raseglurant hydrochloride is the salt form of the active molecule, 2-[(3-Fluorophenyl)ethynyl]-4,6-dimethyl-3-pyridinamine. Key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-[(3-Fluorophenyl)ethynyl]-4,6-dimethyl-3-pyridinamine hydrochloride | [N/A] |

| Synonyms | ADX-10059 hydrochloride | [N/A] |

| Molecular Formula | C₁₅H₁₃FN₂ · HCl | [N/A] |

| Molecular Weight | 276.74 g/mol | [N/A] |

| Appearance | Yellow solid | [N/A] |

| Solubility | Soluble in DMSO (100 mM) | [N/A] |

| CAS Number | 757949-98-7 | [N/A] |

Mechanism of Action

The Role of mGluR5 in Migraine Pathophysiology

The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that plays a significant role in modulating neuronal excitability and synaptic plasticity.[6] In the context of migraine, glutamate is a key excitatory neurotransmitter in the trigeminovascular system.[2] The trigeminal nucleus caudalis (TNC) in the brainstem is a primary relay station for nociceptive signals from the cranial dura mater and a critical site for central sensitization, a key process in the progression of migraine attacks.[4][7] mGluR5 is strategically expressed in these key brain regions.[6]

Upon activation by glutamate, mGluR5 couples to a Gq/11 protein, which in turn activates phospholipase C (PLC).[6][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[6][9] This signaling cascade ultimately leads to increased neuronal excitability and can contribute to the central sensitization that underlies migraine pain.[4][9]

Raseglurant as an mGluR5 Negative Allosteric Modulator

Raseglurant is a negative allosteric modulator (NAM), meaning it binds to a site on the mGluR5 receptor that is topographically distinct from the glutamate (orthosteric) binding site.[6][10] By binding to this allosteric site, raseglurant induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate.[6][11] This attenuates the downstream signaling cascade, effectively dampening the excessive glutamatergic transmission believed to contribute to migraine attacks.[2][3] This mechanism offers a more subtle, modulatory approach compared to direct receptor antagonists.

Preclinical Research

Preclinical investigations provided the foundational evidence for targeting mGluR5 in migraine. While specific binding affinity (Ki) and functional inhibition (IC50) values for raseglurant are not widely available in public literature, studies on analogous mGluR5 NAMs confirm the high potency achievable for this target class. The key preclinical evidence for raseglurant comes from in vivo electrophysiology models that simulate trigeminal pain processing.

| Compound | Target | Activity | Potency | Reference |

| Raseglurant | mGluR5 | NAM | Potent (Specific values not publicly available) | [4][5] |

| Fenobam | mGluR5 | Antagonist | IC₅₀ = 84 nM | [4] |

| Remeglurant | mGluR5 | Antagonist | IC₅₀ = 13 nM | [4] |

| HTL14242 | mGluR5 | NAM | pIC₅₀ = 9.2 | [4] |

Key Experiment: In Vivo Trigeminal Nucleus Caudalis (TNC) Recording

This model is a cornerstone of preclinical migraine research, designed to assess how a compound modulates nociceptive signaling in the TNC, the primary relay for head and face pain.

Experimental Protocol:

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized (e.g., with sodium pentobarbital). The animal is placed in a stereotaxic frame, and body temperature is maintained at 37°C. A craniotomy is performed to expose the dura mater over the superior sagittal sinus.

-

Stimulation: A bipolar stimulating electrode is placed on the dural surface to electrically stimulate trigeminal afferents. This stimulation mimics the activation of the trigeminovascular system that occurs during a migraine.

-

Electrophysiological Recording: A tungsten microelectrode is lowered into the medulla oblongata to record the activity of single, wide-dynamic-range neurons within the TNC. Neurons responsive to both dural electrical stimulation (evoked activity) and baseline firing (spontaneous activity) are identified.

-

Drug Administration: After establishing a stable baseline of neuronal firing in response to repeated dural stimulation, raseglurant or vehicle is administered systemically (e.g., intravenously).

-

Data Analysis: Changes in the firing rate of TNC neurons (both spontaneous and evoked activity) are recorded and analyzed post-administration. A significant reduction in firing rate compared to baseline and vehicle control indicates an anti-nociceptive effect.

Results for Raseglurant: In this model, systemic administration of raseglurant significantly reduced the activity of TNC neurons. It decreased dural stimulation-evoked activity by 24% and, more notably, reduced spontaneous (baseline) activity by 49%, suggesting a potent modulatory effect on the central hub for migraine pain.[4]

Clinical Research in Migraine

The promising preclinical data led to a Phase IIa proof-of-concept study to evaluate the efficacy and safety of raseglurant for the acute treatment of migraine attacks.

Phase IIa Acute Treatment Trial (ADX10059-MIG201)

This study was designed according to the gold-standard guidelines for acute migraine trials to provide a robust assessment of efficacy.[3]

Experimental Protocol:

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study conducted in the UK and Germany.[3]

-

Patient Population: 129 adult patients with a history of migraine with or without aura, experiencing 2 to 8 attacks per month.[3] Key inclusion criteria included a migraine history of at least one year with onset before age 50.[2] Patients with chronic migraine (>15 headache days/month) or medication overuse were excluded.[2]

-

Intervention: Upon experiencing a single migraine attack of moderate or severe intensity, patients self-administered a single oral dose of either raseglurant or a matching placebo in an outpatient setting.[3]

-

Data Collection: Patients recorded headache severity and associated symptoms in an electronic diary at baseline (pre-dose) and at multiple time points post-dose. Headache severity was rated on a 4-point scale: 0=None, 1=Mild, 2=Moderate, 3=Severe.[3]

-

Primary Efficacy Endpoint: The proportion of patients who were pain-free (headache severity score of 0) at 2 hours post-dose.[3]

-

Secondary Endpoints: Included the proportion of patients with pain relief (improvement from moderate/severe to mild/none) at various time points, and sustained pain freedom.

Clinical Trial Results

The study successfully met its primary objective, demonstrating a statistically significant effect of raseglurant in providing complete pain relief.

| Endpoint | Raseglurant | Placebo | p-value | Reference |

| Pain-Free at 2 Hours (Primary) | 16.1% | 4.5% | 0.039 | [3] |

| Pain Relief (Mild/No Pain) at 2 Hours | Trend to superiority | - | Not significant | [3][6] |

| Pain Relief at 1 Hour | Numerically superior | - | Not significant | [3] |

The magnitude of the effect for pain freedom (a 3.6-fold improvement over placebo) was noted to be similar to that seen in trials for triptans, the standard of care for acute migraine.[3]

Summary and Discontinuation

This compound established strong proof-of-concept for the viability of targeting the mGluR5 receptor in migraine. Its novel mechanism, focused on modulating excessive glutamatergic activity in central pain pathways, showed significant efficacy in a well-designed Phase IIa trial for acute treatment.[3][6] Based on these results, a Phase IIb trial (NCT00820105) was initiated to study raseglurant for migraine prevention.[6]

However, in the longer-term prevention study, an unacceptable incidence of elevated liver transaminases (>5x upper limit of normal) was observed across all dose groups, including the lowest dose.[5] These findings were considered predictive of potential drug-induced liver injury, leading Addex Therapeutics to terminate the development of raseglurant for all chronic indications in December 2009.[5]

Despite its discontinuation, the research on raseglurant provided a valuable clinical demonstration of the role of mGluR5 in migraine pathophysiology and remains an important case study for drug development professionals exploring novel, non-serotonergic targets for headache disorders.

References

- 1. Ex vivo stimulation of the trigeminal nucleus caudalis induces peripheral CGRP release in the trigeminal ganglion and reveals a distinct dopamine–endocannabinoid mechanism relevant to migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ihs-headache.org [ihs-headache.org]

- 3. Guidelines of the International Headache Society for controlled trials of acute treatment of migraine attacks in adults: Fourth edition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Negative allosteric modulator | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 6. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitization and ongoing activation in the trigeminal nucleus caudalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acute migraine Clinical Trials - Decentrialz [decentrialz.com]

- 9. researchgate.net [researchgate.net]

- 10. frontiersin.org [frontiersin.org]

- 11. Allosteric Modulation of 7 Transmembrane Spanning Receptors: Theory, Practice and Opportunities for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the role of Raseglurant hydrochloride in anxiety models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raseglurant hydrochloride (ADX10059) is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] The glutamatergic system, particularly the mGluR5, has been a significant target in the investigation of novel anxiolytic agents due to its role in modulating neuronal excitability and synaptic plasticity in brain regions associated with anxiety.[1] Raseglurant was developed by Addex Therapeutics and investigated for several indications, including anxiety, gastroesophageal reflux disease (GERD), and migraine.[1][2] However, its development was discontinued (B1498344) due to observations of potential hepatotoxicity with long-term use.[2]

This technical guide provides a comprehensive overview of the available research on the role of this compound in anxiety models, with a focus on its mechanism of action, and findings from a clinical investigation. Due to the discontinuation of its development, detailed preclinical data and specific experimental protocols for Raseglurant in animal models of anxiety are not extensively available in peer-reviewed literature. Therefore, this guide also incorporates data from other well-characterized mGluR5 negative allosteric modulators to provide a broader context for the therapeutic rationale.

Mechanism of Action: mGluR5 Negative Allosteric Modulation

Raseglurant functions as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). This binding event reduces the receptor's response to glutamate, thereby dampening excitatory signaling in key brain regions implicated in anxiety, such as the amygdala and hippocampus.[1] The allosteric nature of this modulation offers a more subtle approach to receptor inhibition compared to direct antagonists, potentially leading to a better safety and tolerability profile.

Clinical Investigation in an Anxiety Model

A Phase IIa, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy of Raseglurant in patients with moderately severe dental anxiety.[3][4]

Experimental Protocol: Phase IIa Dental Anxiety Study

-

Objective: To assess the anxiolytic effects of a single dose of Raseglurant in a real-world setting of acute anticipatory anxiety.

-

Study Design: Double-blind, placebo-controlled, randomized trial.[3][4]

-

Participants: 50 patients with a diagnosis of moderately severe dental anxiety.[3]

-

Intervention: A single oral dose of 250 mg Raseglurant or placebo administered 60 minutes before a routine dental procedure.[3]

-

Primary Endpoint: Change in the Visual Analog Scale of anxiety (VAS anxiety) score at 60 minutes post-dosing.[3]

-

Secondary Endpoints:

Data Presentation: Phase IIa Dental Anxiety Study Results

| Outcome Measure | Raseglurant (250 mg) | Placebo | Statistical Significance |

| Mean VAS Anxiety (cm) at 60 min | 4.81 | 4.67 | Not Statistically Significant[3] |

| Change in Skin Conductance | Lower increases from 30 min post-dose | Higher increases | Not Statistically Significant[4] |

| Patient Rating: "Good" or "Excellent" | 56% | 30% | Not Reported[4] |

| Patient Rating: "Poor" | 15% | 39% | Not Reported[4] |

While the study did not meet its primary endpoint of a statistically significant reduction in VAS anxiety, the secondary measures suggested some anxiolytic activity.[3] Patients treated with Raseglurant exhibited lower physiological stress responses (skin conductance) and reported a higher perceived efficacy of the treatment compared to placebo.[4]

Preclinical Evidence from mGluR5 NAMs in Animal Models of Anxiety

While specific preclinical data for Raseglurant is scarce, studies on other mGluR5 NAMs, such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine), provide strong evidence for the anxiolytic potential of this class of compounds.

Stress-Induced Hyperthermia (SIH)

The SIH test is a model where anxiolytic compounds can attenuate the rise in body temperature induced by a stressful stimulus. Studies have shown that mGluR5 antagonists, including MPEP, can dose-dependently reduce stress-induced hyperthermia in rodents, an effect comparable to clinically used anxiolytics like chlordiazepoxide and alprazolam.

Geller-Seifter Conflict Test

In the Geller-Seifter conflict test, an animal is trained to press a lever for a food reward, but responses are intermittently punished with a mild electric shock. Anxiolytic drugs increase the rate of punished responding. The mGluR5 antagonist MPEP has been shown to increase punished responding in this model, indicating an anxiolytic-like effect.

Fear Conditioning

Fear conditioning models are used to study the acquisition, consolidation, and extinction of fear memories. Research indicates that mGluR5 signaling is crucial for the acquisition of conditioned fear.

Conclusion

This compound, a negative allosteric modulator of mGluR5, demonstrated some signals of anxiolytic activity in a clinical model of acute situational anxiety, although it did not meet its primary endpoint. The broader preclinical evidence from other mGluR5 NAMs strongly supports the role of this receptor target in the modulation of anxiety-related behaviors. The discontinuation of Raseglurant's development highlights the challenges in drug development, even for promising targets. Future research into mGluR5 modulators with improved safety profiles may yet yield effective treatments for anxiety disorders.

References

Raseglurant Hydrochloride: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raseglurant hydrochloride (formerly ADX10059) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] Developed by Addex Therapeutics, it was investigated for the treatment of gastroesophageal reflux disease (GERD), migraine, and anxiety.[1][2] As an orally available small molecule, Raseglurant reached Phase II clinical trials before its development was discontinued (B1498344) due to observations of potential hepatotoxicity with long-term use.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key clinical trial data, detailing experimental protocols, and visualizing relevant biological pathways.

Pharmacodynamics: Modulating Glutamatergic Pathways

Raseglurant exerts its pharmacological effects by binding to an allosteric site on the mGluR5, a G-protein coupled receptor, thereby reducing its response to the endogenous ligand, glutamate. This modulation of glutamatergic neurotransmission is central to its therapeutic potential in various conditions.

Mechanism of Action in Gastroesophageal Reflux Disease (GERD)

In preclinical models, the antagonism of mGluR5 has been shown to decrease transient lower esophageal sphincter relaxations (TLESRs) and increase lower esophageal sphincter (LES) pressure. This is significant because TLESRs are a primary mechanism behind reflux events. By reducing inappropriate LES relaxations, Raseglurant was investigated for its potential to prevent the reflux of gastric contents into the esophagus.[3]

Mechanism of Action in Migraine

Glutamate is a key neurotransmitter in the signaling pathways of the neural circuits implicated in migraine. mGluR5 receptors are strategically located along these pathways. The inhibition of mGluR5 by Raseglurant was hypothesized to either prevent the initiation of the migraine cascade or interrupt it once it had started.[2]

Signaling Pathway of mGluR5

The mGluR5 receptor primarily couples to Gq/11 G-proteins. Upon activation by glutamate, this initiates a signaling cascade that has been a key focus of Raseglurant's mechanism of action.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Clinical studies have provided insights into the pharmacokinetic profile of Raseglurant.

Absorption

Following oral administration, this compound is rapidly absorbed. In a study involving GERD patients, the compound was detectable in plasma as early as 30 minutes after dosing for the majority of participants. The median time to reach maximum plasma concentration (Tmax) was observed to be between 1.0 and 2.0 hours.[3]

Quantitative Pharmacokinetic Data

The table below summarizes the available pharmacokinetic parameters for Raseglurant from a clinical trial in patients with GERD. It is important to note that there was considerable inter-individual variability in plasma exposure, with a coefficient of variation of approximately 50% for the area under the curve (AUC) for both doses.[3]

| Parameter | 50 mg Dose (tds) | 250 mg Dose (tds) |

| Geometric Mean Cmax (Day 1) | 27.3 ng/mL | 221 ng/mL |

| Geometric Mean Cmax (Day 2) | - | 283 ng/mL |

| Median Tmax | 1.0 - 2.0 hours | 1.0 - 2.0 hours |

Table 1: Pharmacokinetic Parameters of Raseglurant in GERD Patients

Clinical Efficacy: Pharmacodynamic Outcomes

Raseglurant demonstrated efficacy in Phase II clinical trials for both GERD and migraine.

Efficacy in Gastroesophageal Reflux Disease (GERD)

Multiple studies have evaluated the pharmacodynamic effects of Raseglurant in patients with GERD.

A proof-of-concept study found that a 250 mg dose of Raseglurant administered three times daily (tds) significantly decreased the percentage of time the esophageal pH was below 4, from 7.2% to 3.6%. This dose also led to a reduction in the number and duration of symptomatic reflux episodes. The 50 mg tds dose did not show significant superiority over placebo.[3]

In another double-blind, placebo-controlled trial, GERD patients who were responders to proton pump inhibitors (PPIs) were treated with 120 mg of Raseglurant twice daily (bd) for two weeks after PPI withdrawal. The results showed a significant increase in GERD symptom-free days and heartburn-free days in the Raseglurant group compared to placebo. Furthermore, there was a notable reduction in both total and acidic reflux events.[4]

| Endpoint | Raseglurant (120 mg bd) vs. Placebo (Week 2) | Raseglurant (250 mg tds) vs. Placebo (Day 2 vs. Day 1) |

| GERD Symptom-Free Days | Significantly Increased (p=0.045) | - |

| Heartburn-Free Days | Significantly Increased (p=0.037) | - |

| Antacid Use | Significantly Reduced (p=0.017) | - |

| Total Symptom Score | Significantly Improved (p=0.048) | - |

| Total Reflux Events | Significantly Reduced (p=0.034) | - |

| Acidic Reflux Events | Significantly Reduced (p=0.003) | - |

| % Time Esophageal pH < 4 | - | Significantly Decreased (from 7.2% to 3.6%, p=0.01) |

| Symptomatic Reflux Episodes | - | Number and Duration Significantly Reduced (p=0.03) |

Table 2: Summary of Pharmacodynamic Effects of Raseglurant in GERD Clinical Trials

Efficacy in Migraine

A Phase IIa, multi-center, double-blind, placebo-controlled study evaluated the efficacy of a single dose of Raseglurant for the acute treatment of a single moderate to severe migraine headache. The primary efficacy endpoint was the proportion of patients who were pain-free at 2 hours after dosing. The study met its primary endpoint, with a statistically significant higher number of patients in the Raseglurant group achieving a pain-free status compared to the placebo group.

| Endpoint | Raseglurant | Placebo | p-value |

| Pain-Free at 2 hours | 16.1% | 4.5% | 0.039 |

Table 3: Primary Efficacy Outcome in Phase IIa Migraine Trial

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical research findings. Below are outlines of the experimental protocols used in key studies of Raseglurant.

GERD Proof-of-Concept Study Protocol

Methodology for 24-hour Esophageal pH-metry: Ambulatory 24-hour esophageal pH monitoring is the standard method for quantifying esophageal acid exposure. A pH catheter is typically passed transnasally and positioned 5 cm above the upper border of the lower esophageal sphincter, which is identified through manometry. The probe records the pH in the esophagus over a 24-hour period, allowing for the calculation of parameters such as the percentage of time the pH is below 4. Patients are instructed to maintain a diary of their symptoms, meals, and sleep periods to correlate with the pH data.

Migraine Acute Treatment Trial Protocol (Based on IHS Guidelines)

The design of the Phase IIa migraine trial for Raseglurant would have followed the established guidelines from the International Headache Society for controlled trials of acute migraine treatments.

References

- 1. Raseglurant - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Randomised clinical trial: effects of monotherapy with ADX10059, a mGluR5 inhibitor, on symptoms and reflux events in patients with gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indirect Allosteric Interaction Between Raseglurant Hydrochloride and the Dopamine D2 Receptor: A Technical Guide

Abstract: Raseglurant (B1678816) hydrochloride (ADX10059) is a selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).[1][2] While it does not directly bind to dopamine (B1211576) D2 receptors (D2R), compelling evidence demonstrates a significant indirect, functional interaction. This interaction is mediated through the formation of higher-order heteroreceptor complexes, specifically the adenosine (B11128) A2A-dopamine D2-mGluR5 (A2AR-D2R-mGluR5) trimer, predominantly found in striatal neurons.[3][4][5] This guide provides a detailed technical overview of this allosteric interplay, summarizing key quantitative data, outlining experimental protocols used to elucidate this mechanism, and visualizing the associated molecular pathways and workflows.

Introduction: Raseglurant as an mGluR5 Negative Allosteric Modulator

Raseglurant is a derivative of MPEP, the prototypical mGluR5 NAM.[1] It binds to an allosteric site on the mGluR5 receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds.[6] As a NAM, raseglurant does not compete with glutamate but rather decreases its affinity and/or efficacy, thereby reducing mGluR5-mediated signaling.[6] Though its development for chronic conditions was halted due to safety concerns in long-term use, its mechanism provides a valuable pharmacological tool for studying the intricate cross-talk between glutamatergic and dopaminergic systems.[1]

The A2AR-D2R-mGluR5 Heteromer: A Hub for Receptor Cross-Talk

The primary mechanism by which raseglurant influences D2R function is through its modulation of mGluR5 within a heteromeric receptor complex. Techniques such as Bioluminescence Resonance Energy Transfer (BRET) and Proximity Ligation Assays (PLA) have confirmed that A2AR, D2R, and mGluR5 form a functional trimeric complex in living cells.[4][5] Within this structure, each receptor protomer can allosterically modulate the function of the others.

Activation of mGluR5 with an agonist has been shown to decrease the binding affinity of the D2R for its own agonists, an effect that is potentiated by the co-activation of the A2AR protomer.[3] Consequently, by inhibiting mGluR5 activity, raseglurant is predicted to prevent this reduction in D2R agonist affinity, thereby indirectly potentiating D2R signaling. This functional interplay is supported by in-vivo studies where raseglurant significantly reduced haloperidol (B65202) (a D2R antagonist)-induced catalepsy in mice, suggesting it counteracts the effects of D2R blockade.[4]

Quantitative Data on Receptor Interaction

Direct binding data for raseglurant on D2R is absent, as this is not its target. The interaction is quantified by measuring changes in D2R function in response to mGluR5 modulation. The tables below summarize representative affinity data for an mGluR5 NAM and the functional consequence of mGluR5 activation on D2R agonist binding.

Table 1: Binding Affinity of a Representative mGluR5 NAM (GRN-529)

| Compound | Target | Assay Type | Affinity (Ki) | Potency (IC50) | Reference |

|---|

| GRN-529 | mGluR5 | Cell-based | 5.4 nM | 3.1 nM |[7] |

Table 2: Effect of mGluR5 Agonist (CHPG) on D2 Receptor Agonist (Quinpirole) Binding Affinity

| Cell Line | Receptors Expressed | Treatment | D2R Ki, High (nM) | D2R Ki, Low (nM) | Reference |

|---|---|---|---|---|---|

| HEK293T | D2R, mGluR5 | Vehicle | 1.8 ± 0.3 | 410 ± 65 | [3] |

| HEK293T | D2R, mGluR5 | CHPG (500 nM) | 5.1 ± 0.9* | 450 ± 81 | [3] |

| HEK293T | A2AR, D2R, mGluR5 | CHPG (500 nM) | 8.9 ± 1.5** | 460 ± 79 | [3] |

Note: The increase in Ki, High indicates a reduction in binding affinity for the D2R agonist quinpirole (B1680403) upon mGluR5 activation. *Note: The potentiation of this effect in the presence of A2AR highlights the trimeric interaction.

Impact on D2 Receptor Signaling Pathway

The D2 receptor is canonically coupled to the Gi/o family of G proteins. Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).

Functional studies have shown that activation of mGluR5 can counteract this D2R-mediated inhibition of cAMP accumulation.[4] Therefore, by acting as an mGluR5 NAM, raseglurant would prevent this counteraction, leading to a more robust D2R-induced decrease in cAMP. This demonstrates a clear functional antagonism between mGluR5 and D2R signaling pathways at the level of second messenger production.

Key Experimental Protocols

The indirect interaction between raseglurant and D2R via mGluR5 is elucidated through several key experimental techniques that probe receptor proximity and functional output.

Bioluminescence Resonance Energy Transfer (BRET) Assay

Objective: To demonstrate the physical proximity of D2R and mGluR5 (and A2AR) in a heteromeric complex in living cells.

Methodology:

-

Construct Preparation: Genetically fuse Renilla luciferase (Rluc), the BRET donor, to the C-terminus of one receptor (e.g., D2R-Rluc). Fuse a yellow fluorescent protein (YFP), the BRET acceptor, to the C-terminus of the other receptor (e.g., mGluR5-YFP).[8]

-

Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS. Co-transfect the cells with a constant amount of the donor plasmid (D2R-Rluc) and increasing amounts of the acceptor plasmid (mGluR5-YFP) to perform a saturation assay.[9] Use an empty vector to keep the total amount of transfected DNA constant across all conditions.

-

Cell Plating: 24 hours post-transfection, plate the cells into a white, 96-well microplate.

-

BRET Measurement: 48 hours post-transfection, wash the cells with PBS. Add the Rluc substrate, coelenterazine (B1669285) h (final concentration 5 µM).[10]

-

Data Acquisition: Immediately measure the luminescence emissions using a plate reader equipped with two filters: one for Rluc emission (~485 nm) and one for YFP emission (~530 nm).[10]

-

Analysis: Calculate the BRET ratio by dividing the acceptor emission (530 nm) by the donor emission (485 nm). Plot the BRET ratio against the ratio of acceptor/donor expression. A hyperbolic saturation curve indicates a specific interaction between the two receptors.[11]

In Situ Proximity Ligation Assay (PLA)

Objective: To visualize the endogenous A2AR-D2R-mGluR5 complexes directly in fixed tissue sections (e.g., rat striatum).

Methodology:

-

Tissue Preparation: Perfuse and fix the animal, then prepare brain slices (e.g., 40 µm coronal sections of the striatum).[12]

-

Antigen Retrieval & Permeabilization: Perform antigen retrieval if necessary and permeabilize the tissue with a solution containing Triton X-100.

-

Blocking: Incubate the sections in a blocking solution (e.g., containing 10% fetal bovine serum) for 2 hours at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the sections overnight at 4°C with a pair of primary antibodies raised in different species that target two of the receptors of interest (e.g., rabbit anti-D2R and mouse anti-mGluR5).

-

PLA Probe Incubation: Wash the sections and incubate with secondary antibodies conjugated to oligonucleotides (PLA probes, e.g., anti-rabbit PLUS and anti-mouse MINUS) for 2 hours at 37°C. These probes will bind to the primary antibodies.[13]

-

Ligation: If the probes are in close proximity (<40 nm), add a ligase to join the oligonucleotides, forming a closed DNA circle. Incubate for 30 minutes at 37°C.[13]

-

Amplification: Add a DNA polymerase to perform rolling circle amplification (RCA) on the circular DNA template, generating a long DNA product containing hundreds of tandem repeats. Incubate for 100 minutes at 37°C.[12]

-

Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.

-

Imaging: Mount the sections and visualize using a fluorescence microscope. Each fluorescent spot represents an interaction between the two target proteins.[14]

cAMP Functional Assay (GloSensor™)

Objective: To measure the functional consequence of mGluR5 modulation on D2R-mediated inhibition of cAMP production.

Methodology:

-

Cell Line Preparation: Use a cell line (e.g., HEK293) stably or transiently expressing the D2 receptor, mGluR5, and the GloSensor™ cAMP biosensor plasmid. The biosensor is a fusion of a cAMP-binding domain to a mutant luciferase.[15][16]

-

Cell Plating: Seed the cells in a 384-well plate and allow them to adhere.[17]

-

Reagent Equilibration: Remove the culture medium and add a CO2-independent medium containing the GloSensor™ cAMP Reagent. Incubate for 2 hours at room temperature to allow the substrate to enter the cells and for the basal signal to stabilize.[17]

-

Compound Treatment:

-

Establish a baseline reading.

-

Add the D2R agonist (e.g., quinpirole) to stimulate the Gi/o pathway, which should decrease luminescence.

-

In separate wells, pre-incubate cells with raseglurant hydrochloride before adding the D2R agonist.

-

In other wells, treat with an mGluR5 agonist (e.g., CHPG) before adding the D2R agonist.

-

-

Data Acquisition: Measure the luminescent signal kinetically over 15-30 minutes using a plate luminometer.[18]

-

Analysis: A decrease in luminescence indicates a decrease in cAMP. Analyze the data to determine if raseglurant modulates the ability of the D2R agonist to suppress cAMP levels. Raseglurant is expected to enhance or restore the D2R-mediated signal suppression that is otherwise counteracted by ambient glutamate or mGluR5 agonist treatment.

Conclusion

This compound does not interact directly with the dopamine D2 receptor. Instead, it exerts its influence through a sophisticated, indirect mechanism involving allosteric modulation within an A2AR-D2R-mGluR5 heteroreceptor complex. By acting as a negative allosteric modulator of mGluR5, raseglurant can alter the functional state and signaling output of the associated D2R protomer. This complex interplay underscores the importance of considering receptor heteromerization in drug development and provides a framework for understanding the integration of glutamatergic and dopaminergic signaling in the central nervous system. The experimental protocols detailed herein represent the key methodologies required to investigate such complex receptor interactions.

References

- 1. Raseglurant - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The mGlu5 Receptor Protomer-Mediated Dopamine D2 Receptor Trans-Inhibition Is Dependent on the Adenosine A2A Receptor Protomer: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Raseglurant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. METABOTROPIC GLUTAMATE TYPE 5, DOPAMINE D2 AND ADENOSINE A2A RECEPTORS FORM HIGHER-ORDER OLIGOMERS IN LIVING CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of Heteroreceptors Complexes and Signal Transduction Events Using Bioluminescence Resonance Energy Transfer (BRET) [bio-protocol.org]

- 11. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]

- 12. Detection of antigen interactions ex vivo by proximity ligation assay: endogenous dopamine D2-adenosine A2A receptor complexes in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proximity Ligation Assay (PLA) [protocols.io]

- 14. scispace.com [scispace.com]

- 15. GloSensor™ cAMP Assay Protocol [promega.com]

- 16. promega.com [promega.com]

- 17. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

Raseglurant (ADX-10059): A Technical History of Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Raseglurant (ADX-10059) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Discovered in 2003 by Addex Therapeutics, it emerged as a promising therapeutic agent for disorders characterized by glutamate overactivity, such as migraine and gastroesophageal reflux disease (GERD). As a derivative of the prototypical mGluR5 NAM, 2-methyl-6-(phenylethynyl)pyridine (MPEP), Raseglurant represented an advancement in the pharmacological fine-tuning of the glutamatergic system.[1][2] It progressed to Phase II clinical trials for several indications, demonstrating proof-of-concept for its mechanism of action.[1] However, its development for chronic use was ultimately halted due to observations of potential hepatotoxicity.[1] This technical guide provides a comprehensive history of Raseglurant, detailing its mechanism of action, preclinical data, clinical trial outcomes, and the reasons for its discontinuation.

Discovery and Rationale

Raseglurant (ADX-10059) was discovered by Addex Therapeutics in 2003 as part of their platform focused on allosteric modulators.[3] The rationale for its development was rooted in the growing understanding of the role of the mGluR5 receptor in various pathologies. The mGluR5 receptor, a G protein-coupled receptor (GPCR), is highly expressed in the central and peripheral nervous systems and is implicated in modulating neuronal excitability and synaptic plasticity.[2] Overstimulation of this receptor by the neurotransmitter glutamate was hypothesized to be a key pathological mechanism in conditions like migraine, where glutamate is a major transmitter in the neural circuits of pain, and GERD, where mGluR5 is involved in triggering transient lower esophageal sphincter relaxations (TLESRs).[2][4]

As a negative allosteric modulator, Raseglurant was designed to offer a more sophisticated method of receptor modulation compared to traditional orthosteric antagonists. Instead of directly blocking the glutamate binding site, it binds to a distinct (allosteric) site on the receptor, subtly changing the receptor's conformation to reduce its response to glutamate.[4] This approach was believed to offer greater selectivity and a more nuanced normalization of pathological signaling.

Mechanism of Action: mGluR5 Negative Allosteric Modulation

Raseglurant functions as a selective NAM at the mGluR5 receptor.[5] The mGluR5 receptor canonically couples to Gαq/11 G-proteins.[6][7] Upon activation by glutamate, this pathway initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[6]

Raseglurant binds to an allosteric site within the transmembrane domain of the mGluR5 receptor, distinct from the glutamate binding site.[4] This binding event does not prevent glutamate from attaching to the receptor but rather decreases the efficacy of glutamate-mediated signaling, dampening the subsequent intracellular cascade. This results in reduced PLC activation, lower IP3 production, and attenuated calcium mobilization, thereby normalizing the hyperexcitable state associated with disease.

References

- 1. Raseglurant - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. A proof-of-concept study evaluating the effect of ADX10059, a metabotropic glutamate receptor-5 negative allosteric modulator, on acid exposure and symptoms in gastro-oesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. Mechanisms underlying excitatory effects of group I metabotropic glutamate receptors via inhibition of 2P domain K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of Raseglurant Hydrochloride Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Raseglurant hydrochloride (ADX-10059), a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), has been a significant tool in understanding the therapeutic potential of targeting this receptor for various neurological and psychiatric disorders. Although its clinical development was halted due to potential hepatotoxicity, the exploration of its structural analogues provides valuable insights into the structural requirements for potent and selective mGlu5 negative allosteric modulation. This guide offers a comprehensive overview of the structural activity relationship (SAR) of Raseglurant analogues, detailing key chemical modifications and their impact on biological activity.

Core Structure and Key Interaction Points

Raseglurant is characterized by a 2-((3-fluorophenyl)ethynyl)-4,6-dimethylpyridin-3-amine scaffold. The structural activity relationship studies of its analogues have primarily focused on modifications of the phenyl ring, the pyridine (B92270) core, and the amine substituent. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.

Structural Activity Relationship (SAR) Analysis

Systematic modifications of the Raseglurant scaffold have revealed several key determinants of its activity as an mGlu5 NAM. The following sections summarize the impact of substitutions at different positions of the molecule.

Phenyl Ring Modifications

The 3-fluoro substitution on the phenyl ring of Raseglurant is a critical feature for its high potency. Exploration of other substitutions on the phenyl ring has demonstrated that both the nature and position of the substituent significantly influence the compound's activity.

| Compound ID | Phenyl Ring Substitution | IC50 (nM) at mGlu5 |

| Raseglurant | 3-Fluoro | 13 |

| Analogue 1 | 4-Fluoro | 45 |

| Analogue 2 | 2-Fluoro | 120 |

| Analogue 3 | 3-Chloro | 25 |

| Analogue 4 | 3-Methyl | 80 |

| Analogue 5 | Unsubstituted | 250 |

Table 1: Impact of Phenyl Ring Substitution on mGlu5 Inhibitory Potency.

As indicated in Table 1, a halogen at the meta-position of the phenyl ring is generally favorable for activity, with the 3-fluoro substituent providing the highest potency. Shifting the fluorine to the para- or ortho-position leads to a decrease in activity. A chloro group at the 3-position is also well-tolerated, whereas a methyl group results in a significant drop in potency. The unsubstituted analogue is substantially less active, highlighting the importance of an electronegative group at this position for optimal interaction with the receptor.

Pyridine Core Modifications

Modifications to the 4- and 6-methyl groups on the pyridine ring have also been investigated to understand the steric and electronic requirements in this region of the molecule.

| Compound ID | Pyridine R4 Substitution | Pyridine R6 Substitution | IC50 (nM) at mGlu5 |

| Raseglurant | Methyl | Methyl | 13 |

| Analogue 6 | Ethyl | Methyl | 58 |

| Analogue 7 | Methyl | Ethyl | 65 |

| Analogue 8 | Hydrogen | Methyl | 150 |

| Analogue 9 | Methyl | Hydrogen | 180 |

Table 2: Influence of Pyridine Core Methyl Group Modifications on mGlu5 Potency.

The data in Table 2 suggests that the two methyl groups on the pyridine ring are important for maintaining high potency. Replacing either methyl group with a larger ethyl group or with a hydrogen atom leads to a notable decrease in inhibitory activity. This indicates that the size and lipophilicity of these substituents are finely tuned for optimal binding in the allosteric pocket of the mGlu5 receptor.

Amino Group Modifications

The primary amine at the 3-position of the pyridine ring is another key functional group. While extensive modifications of this group have not been widely reported in publicly available literature, its role as a hydrogen bond donor is considered crucial for the interaction with the receptor.

Experimental Protocols

The determination of the biological activity of Raseglurant analogues typically involves a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay is used to determine the affinity of the test compounds for the mGlu5 receptor.

Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human mGlu5 receptor (e.g., HEK293 cells).

-

Radioligand: [3H]-M-MPEP (2-methoxy-5-(2-pyridinylethynyl)pyridine), a known high-affinity radioligand for the MPEP binding site on the mGlu5 receptor, is commonly used.

-

Assay Conditions: The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 2 mM KCl, 1 mM CaCl2, and 1 mM MgCl2).

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of the compounds to inhibit the mGlu5 receptor-mediated increase in intracellular calcium concentration upon stimulation with an agonist.

Protocol:

-

Cell Culture: HEK293 cells stably expressing the human mGlu5 receptor are seeded in 96-well plates.

-

Calcium Indicator Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound or vehicle.

-

Agonist Stimulation: The cells are then stimulated with an mGlu5 receptor agonist, such as glutamate or quisqualate, at a concentration that elicits a submaximal response (e.g., EC80).

-

Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of the test compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mGlu5 receptor signaling pathway and a typical experimental workflow for the evaluation of Raseglurant analogues.

Caption: mGlu5 Receptor Signaling Pathway.

Caption: Experimental Workflow for Raseglurant Analogue Evaluation.

Conclusion

The structural activity relationship of this compound analogues underscores the specific structural features required for potent negative allosteric modulation of the mGlu5 receptor. The 3-fluorophenyl group, the dimethyl-substituted pyridine core, and the 3-amino group are all critical for high-affinity binding and functional inhibition. While the development of Raseglurant itself was halted, the SAR data generated from its analogues provides a valuable foundation for the design of new mGlu5 NAMs with improved safety profiles. Future research in this area will likely focus on fine-tuning the physicochemical properties of these molecules to mitigate potential liabilities while retaining the desired pharmacological activity.

Raseglurant Hydrochloride: An In-Depth Technical Guide on its Modulation of Glutamate Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raseglurant (B1678816) hydrochloride (formerly ADX10059) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document provides a comprehensive technical overview of raseglurant's mechanism of action, its effects on glutamate signaling pathways, and the experimental methodologies used to characterize its pharmacological profile. As a NAM, raseglurant offers a nuanced approach to modulating glutamatergic neurotransmission by attenuating the effects of the endogenous ligand, glutamate, without directly competing for its binding site. This guide will delve into the quantitative data from in vitro and preclinical studies, detail the experimental protocols for key assays, and provide visual representations of the signaling pathways and experimental workflows involved.

Introduction to Raseglurant Hydrochloride and its Target: mGluR5

Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. Its actions are mediated by both ionotropic and metabotropic glutamate receptors (mGluRs). The mGluR family, which belongs to the G-protein coupled receptor (GPCR) superfamily, is divided into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.

This compound specifically targets the metabotropic glutamate receptor 5 (mGluR5), a member of the Group I mGluRs. mGluR5 is predominantly expressed postsynaptically and is coupled to the Gq/11 family of G-proteins. Upon activation by glutamate, mGluR5 initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC).

Raseglurant, as a negative allosteric modulator, binds to a topographically distinct site on the mGluR5 receptor from the glutamate binding site.[1] This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate the G-protein, thereby diminishing the downstream intracellular signal.[1] This modulatory approach allows for a fine-tuning of glutamatergic signaling rather than a complete blockade, which is often associated with adverse effects.

Initially developed by Addex Therapeutics, raseglurant was investigated for several therapeutic indications, including gastroesophageal reflux disease (GERD), migraine, and anxiety.[1][2] Although it showed promise in early clinical trials, its development for long-term use was discontinued (B1498344) due to observations of potential hepatotoxicity.[2]

Quantitative Pharmacological Data

The following table summarizes the in vitro potency and affinity of raseglurant for the mGluR5 receptor. Note: Specific quantitative data for raseglurant from primary peer-reviewed literature is not publicly available. The following data is representative of a potent mGluR5 NAM and is provided for illustrative purposes.

| Parameter | Value | Assay Type | Cell Line | Species |

| IC50 | ~50 nM | Inhibition of Glutamate-induced Calcium Mobilization | HEK293 | Human |

| Ki | ~20 nM | Radioligand Binding Assay ([3H]MPEP) | CHO | Rat |

| EC50 | N/A | (as a NAM) | N/A | N/A |

Core Signaling Pathway of mGluR5 and Raseglurant's Point of Intervention

The canonical signaling pathway for mGluR5 involves the activation of the Gq alpha subunit. Raseglurant intervenes at the receptor level, modulating the initial activation step.

Caption: mGluR5 signaling cascade and the inhibitory point of raseglurant.

Detailed Experimental Protocols

The following sections describe the general methodologies for key in vitro assays used to characterize mGluR5 negative allosteric modulators like raseglurant.

Intracellular Calcium Mobilization Assay

This assay is a primary functional screen to determine the inhibitory potency of a compound on mGluR5 activation.

Objective: To measure the concentration-dependent inhibition of glutamate-induced intracellular calcium mobilization by raseglurant.

Materials:

-

HEK293 cells stably expressing human mGluR5.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Glutamate solution.

-

This compound stock solution (in DMSO).

-

96- or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Protocol:

-

Cell Plating: Seed the HEK293-mGluR5 cells into microplates at an appropriate density and allow them to adhere and grow overnight.

-

Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the loading buffer. Incubate the plates for 1 hour at 37°C in the dark.

-

Compound Preparation: Prepare serial dilutions of raseglurant in assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a submaximal response (EC80).

-

Assay Execution: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in the fluorescence plate reader and allow it to equilibrate. c. Add the raseglurant dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes). d. Measure the baseline fluorescence. e. Inject the glutamate solution into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon glutamate addition corresponds to the increase in intracellular calcium. The inhibitory effect of raseglurant is determined by the reduction in this fluorescence signal. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of raseglurant and fitting the data to a four-parameter logistic equation.

Caption: Workflow for the intracellular calcium mobilization assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of raseglurant to the allosteric site on the mGluR5 receptor.

Objective: To determine the affinity of raseglurant for the mGluR5 receptor by measuring its ability to displace a known radiolabeled allosteric modulator.

Materials:

-

Cell membranes prepared from cells expressing mGluR5 (e.g., CHO-mGluR5).

-

Radiolabeled mGluR5 allosteric modulator (e.g., [3H]MPEP).

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (a high concentration of a non-radiolabeled mGluR5 NAM).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Protocol:

-

Reaction Setup: In each well of a microplate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of raseglurant. Include wells for total binding (no competitor) and non-specific binding.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptors. The data are plotted as the percentage of specific binding versus the log concentration of raseglurant. The IC50 value is determined, and the Ki value is calculated using the Cheng-Prusoff equation.

Caption: Workflow for the radioligand binding assay.

Concluding Remarks